molecular formula C14H20N4O4 B12509152 2-{[(Benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoic acid

2-{[(Benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoic acid

Cat. No.: B12509152
M. Wt: 308.33 g/mol
InChI Key: SJSSFUMSAFMFNM-UHFFFAOYSA-N
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Description

Nalpha-Cbz-L-arginine, also known as Nalpha-carbobenzoxy-L-arginine, is a derivative of the amino acid L-arginine. It is commonly used in peptide synthesis as a protecting group for the alpha-amino group of arginine residues. This compound is characterized by its molecular formula C14H20N4O4 and a molecular weight of 308.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nalpha-Cbz-L-arginine can be synthesized through the reaction of L-arginine with benzyloxycarbonyl chloride under alkaline conditions. The reaction involves the nucleophilic attack of the amino group of L-arginine on the carbonyl carbon of benzyloxycarbonyl chloride, resulting in the formation of Nalpha-Cbz-L-arginine .

Industrial Production Methods

In industrial settings, the synthesis of Nalpha-Cbz-L-arginine typically involves the use of cyanamide and Z-ORN-OH (Nalpha-Cbz-L-ornithine) as starting materials. The reaction is catalyzed by scandium tris(trifluoromethanesulfonate) in water at elevated temperatures (100°C) for 24 hours .

Chemical Reactions Analysis

Types of Reactions

Nalpha-Cbz-L-arginine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Nalpha-Cbz-L-arginine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The primary mechanism of action of Nalpha-Cbz-L-arginine involves the temporary protection of the alpha-amino group of arginine residues during peptide synthesis. This protection prevents unwanted reactions at the alpha-amino group, allowing selective modifications of other amino acid residues. The benzyloxycarbonyl group can be removed under specific conditions to yield the desired peptide .

Comparison with Similar Compounds

Nalpha-Cbz-L-arginine is unique due to its specific use as a protecting group for the alpha-amino group of arginine residues. Similar compounds include:

Each of these compounds serves a similar purpose in peptide synthesis but is specific to different amino acids, highlighting the versatility and specificity of Nalpha-Cbz-L-arginine in protecting arginine residues.

Properties

IUPAC Name

5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSSFUMSAFMFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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